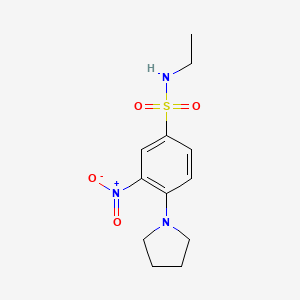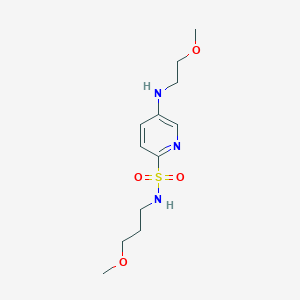![molecular formula C14H24N4O3 B7434836 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid, also known as MPAH, is a synthetic peptide that has gained significant attention in scientific research. MPAH has been studied for its potential applications in fields such as drug discovery, cancer therapy, and biochemistry.
Wirkmechanismus
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid exerts its anticancer effects through multiple mechanisms. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins. This compound also inhibits angiogenesis by blocking the vascular endothelial growth factor (VEGF) pathway. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high stability in vitro and in vivo. It has been shown to have no significant effects on normal cells or tissues, indicating its potential as a safe and effective cancer therapy. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid in lab experiments is its high purity and stability. It can be easily synthesized using SPPS and purified using standard chromatography techniques. Additionally, this compound has low toxicity and high specificity, making it an ideal candidate for targeted drug delivery. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid. One possible direction is the development of this compound-based drug delivery systems for targeted cancer therapy. Another direction is the optimization of this compound synthesis methods to reduce costs and increase yield. Additionally, further studies are needed to investigate the potential use of this compound in other fields such as biochemistry and immunology. Overall, this compound has the potential to be a valuable tool in scientific research and drug discovery.
Synthesemethoden
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group until the chain is complete. The final product is then cleaved from the solid support and purified. This compound has been successfully synthesized using this method with high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid has been studied for its potential applications in drug discovery and cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use as a drug delivery system, as it can be conjugated to other molecules and targeted to specific cells or tissues.
Eigenschaften
IUPAC Name |
3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-11-9-17-18-12(11)10-15-7-4-2-3-5-13(19)16-8-6-14(20)21/h9,15H,2-8,10H2,1H3,(H,16,19)(H,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASMKMIFEJRPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CNCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[4-[4-(4-ethanoyl-3-ethyl-5-methyl-1~{H}-pyrrol-2-yl)-1,3-thiazol-2-yl]piperazin-1-yl]methyl]-1,2,3-triazol-1-yl]ethanamide](/img/structure/B7434757.png)
![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)
![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)


![2-hydroxy-2-methyl-N-[4-(methylaminomethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B7434782.png)
![[5-(1-Ethylpyrazol-4-yl)oxypyrazin-2-yl]-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methanone](/img/structure/B7434791.png)
![N-(2-hydroxyethyl)-2-methoxy-5-[2-methoxyethyl(methyl)amino]pyridine-4-sulfonamide](/img/structure/B7434792.png)
![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)

![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)